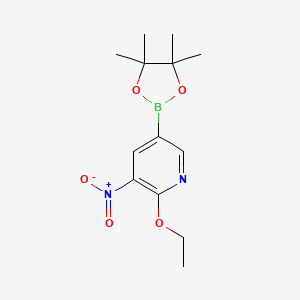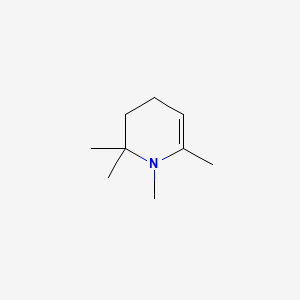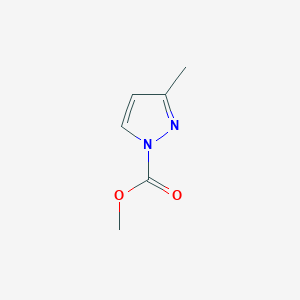
3-Ethyl-1,2-oxazole-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1,2-oxazole-4-carbonyl chloride is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,2-oxazole-4-carbonyl chloride typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another common method is the reaction of α-haloketones with formamide . The reaction conditions often require specific temperatures and catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance safety and efficiency. For example, the use of manganese dioxide in a packed reactor has been shown to be effective for the oxidative aromatization of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1,2-oxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: Conversion to oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with amines or alcohols to form corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and DBU.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines and alcohols.
Major Products
Oxidation: Oxazoles.
Reduction: Corresponding alcohols or amines.
Substitution: Amides or esters.
Scientific Research Applications
3-Ethyl-1,2-oxazole-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-1,2-oxazole-4-carbonyl chloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound for a vast class of heterocyclic aromatic organic compounds.
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom, but with different positioning of the atoms.
Thiazole: Similar to oxazole but contains sulfur instead of oxygen.
Uniqueness
3-Ethyl-1,2-oxazole-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group and carbonyl chloride functionality make it a versatile intermediate for further chemical transformations and applications.
Properties
CAS No. |
99803-70-0 |
|---|---|
Molecular Formula |
C6H6ClNO2 |
Molecular Weight |
159.57 g/mol |
IUPAC Name |
3-ethyl-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C6H6ClNO2/c1-2-5-4(6(7)9)3-10-8-5/h3H,2H2,1H3 |
InChI Key |
ZNTSIQAUERECOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC=C1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















